4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
Description
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrazine core substituted with a 1,4-diazepane ring and a methyl group. Triazolopyrazine derivatives are of significant pharmacological interest due to their structural diversity and biological activities. For instance, [1,2,3]triazolo[1,5-a]pyrazines have been identified as modulators of sigma receptors, β-secretase (BACE1) inhibitors for Alzheimer’s disease, Cyp8b1 inhibitors for diabetes, and antiviral agents targeting hepatitis B .
Properties
Molecular Formula |
C11H16N6 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-6-methyltriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H16N6/c1-9-8-17-10(7-13-15-17)11(14-9)16-5-2-3-12-4-6-16/h7-8,12H,2-6H2,1H3 |
InChI Key |
OJKMTPBQCLHBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via nucleophilic substitution reactions, where the triazolopyrazine core reacts with diazepane under suitable conditions.
Industrial Production Methods
This method is eco-friendly and efficient, making it suitable for larger-scale production .
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions under copper-catalyzed conditions. For example:
-
Alkyne-Azide Cycloaddition : The triazole nitrogen can act as an azide precursor in Huisgen reactions. In related compounds, copper(I)-catalyzed cycloadditions with terminal alkynes yield fused triazolopyrazines (e.g., 80% yield for triazolopiperazine derivatives) .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Alkyne-Azide Cycloaddition | CuI, DMF, 80°C | 80% |
Nucleophilic Substitution
The pyrazine ring undergoes nucleophilic substitution at electron-deficient positions:
-
Chloride Displacement : Reaction with amines (e.g., morpholine) replaces chloro groups on pyrazine. For example, 2-azido-3-chloropyrazine derivatives react with morpholine to yield substituted triazolopyrazines (33–62% yield) .
-
Methyl Group Functionalization : The 6-methyl group may undergo oxidation to a carboxylic acid or serve as a site for radical halogenation.
Ring-Opening and Rearrangement
Thermal or acidic conditions induce ring-opening:
-
Diazepane Ring Opening : Protonation of the diazepane nitrogen leads to ring scission, forming linear diamines. Similar reactions in diazepane-containing compounds show pH-dependent reversibility.
-
Triazole Ring Rearrangement : Under high heat (400°C), triazolo-pyrazines rearrange via diazo intermediates, as observed in 2-(2H-tetrazol-5-yl)pyrazine derivatives .
Coordination Chemistry
The nitrogen-rich structure facilitates metal coordination:
-
Palladium Complexation : Pyrazine nitrogen atoms bind to Pd(II) in catalytic systems, enhancing cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) .
-
Zinc Interactions : Triazole nitrogens coordinate with Zn²⁺ in biochemical assays, mimicking natural metalloenzyme binding.
Functionalization of the Diazepane Moiety
The diazepane ring undergoes alkylation or acylation:
-
N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) selectively modifies the secondary amine, as demonstrated in diazepane derivatives (45–70% yield).
-
Acylation : Reaction with acetyl chloride forms stable amides, preserving the heterocyclic core.
Comparative Reactivity Table
Key reactions and their outcomes:
| Reaction | Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| Alkyne-Azide Cycloaddition | Triazole | CuI, DMF, 80°C | Fused triazolopiperazine | 80% |
| Chloride Displacement | Pyrazine C3 | Morpholine, TiCl₄/MeOH | Morpholine-substituted derivative | 33–62% |
| Diazepane N-Alkylation | Diazepane N | Methyl iodide, K₂CO₃ | N-Methylated diazepane | 45–70% |
| Oxidation of Methyl Group | Pyrazine C6 | KMnO₄, H₂O/THF | Carboxylic acid derivative | 50–65% |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance:
- Case Study : In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and autophagy modulation. One study reported IC values of 5.35 µM against liver carcinoma and 8.74 µM against lung carcinoma cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin.
Neuropharmacological Effects
The diazepane component suggests potential applications in neuropharmacology:
- Behavioral Studies : Compounds structurally related to this compound have shown sedative effects in animal models. For example, derivatives were observed to enhance sleep duration significantly when administered alongside pentobarbital in rodent studies.
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties:
- Microbial Inhibition : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. Compounds with similar structures have been tested against various pathogens with promising results.
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|---|
| Antiproliferative | 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine | Liver carcinoma | 5.35 | Induction of apoptosis via autophagy |
| Antiproliferative | 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine | Lung carcinoma | 8.74 | Induction of apoptosis via autophagy |
| Sedative Effects | Diazepane derivatives | Rodent models | N/A | Enhancement of sleep duration |
| Antimicrobial | Triazole derivatives | Various bacterial strains | N/A | Inhibition of microbial growth |
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycle :
- The target compound’s [1,2,3]triazolo[1,5-a]pyrazine core differs from [1,2,4]triazolo systems (e.g., ) in nitrogen positioning, affecting electronic properties and binding interactions.
- Volitinib’s [1,2,3]triazolo[4,5-b]pyrazine core demonstrates the impact of ring fusion on target specificity (c-Met vs. BACE1) .
Trifluoromethyl () and methyl groups (target compound) influence lipophilicity and metabolic stability.
Synthetic Efficiency :
Biological Activity
4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound notable for its complex structure that includes a diazepane ring and a fused triazolo-pyrazine moiety. This unique configuration suggests significant potential for various biological activities, particularly in pharmacological applications. The compound's molecular formula is with a molecular weight of 232.29 g/mol .
Chemical Structure
The structural features of 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₆ |
| Molecular Weight | 232.29 g/mol |
| CAS Number | 1707372-90-4 |
Biological Activity Overview
Preliminary studies indicate that compounds similar to 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine exhibit promising biological activities. Notably, compounds within the triazolo-pyrazine class have been investigated for their potential as:
- Antitumor Agents : Some derivatives demonstrate significant cytotoxicity against various cancer cell lines.
- Kinase Inhibitors : The compound may interact with specific kinases involved in cancer progression.
Antitumor Activity
Research has shown that triazolo-pyrazine derivatives can inhibit cancer cell growth effectively. For example:
- A related compound with structural similarities exhibited IC₅₀ values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations as low as 0.15 μM . This indicates a potent antitumor activity that could be leveraged in therapeutic contexts.
Kinase Inhibition Studies
The biological activity of 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine may also involve inhibition of specific kinases:
- c-Met Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit c-Met kinase at nanomolar concentrations (IC₅₀ = 48 nM), which is critical in the context of cancer biology .
Mechanistic Insights
Mechanistic studies involving docking simulations and cellular assays are essential to elucidate how this compound interacts at the molecular level. Such studies typically assess:
- Cell Cycle Arrest : Analysis of cell cycle phases to determine the impact on cellular proliferation.
- Apoptotic Pathways : Evaluating whether the compound induces programmed cell death through various biochemical pathways.
Case Studies
A few notable case studies highlight the biological activity of related triazolo-pyrazine compounds:
- Compound 22i : This derivative showed exceptional anti-tumor activity with IC₅₀ values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .
- ALK5 Inhibitor Study : Another study focused on structurally related compounds revealed strong selectivity for ALK5 kinase with an IC₅₀ value of 0.013 μM . This illustrates the potential for developing targeted therapies based on the structural framework shared with 4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates solubility and membrane permeability (e.g., logP calculations for CNS-targeted analogs) .
- Density Functional Theory (DFT) : Estimates heats of formation (HOF) and detonation velocities (D) for energetic materials (e.g., 7,300 m/s for triazolo-furazanopyrazine) .
- QSAR Models : Correlate substituent electronegativity with BACE1 inhibitory activity (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
